N,N'-bis[2-(propan-2-yl)phenyl]pyridine-2,5-dicarboxamide
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Overview
Description
N2,N5-BIS[2-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two isopropylphenyl groups attached to a pyridine ring through carboxamide linkages. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS[2-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 2-(propan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS[2-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N2,N5-BIS[2-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2,N5-BIS[2-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. The pyridine ring and carboxamide groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar structure but different substitution pattern.
Pyridine-2,6-dicarboxamide derivatives: Similar core structure with variations in the substituents.
Uniqueness
N2,N5-BIS[2-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE is unique due to the presence of isopropylphenyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and binding interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C25H27N3O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-N,5-N-bis(2-propan-2-ylphenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-16(2)19-9-5-7-11-21(19)27-24(29)18-13-14-23(26-15-18)25(30)28-22-12-8-6-10-20(22)17(3)4/h5-17H,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
NRKDNNYILKFIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3C(C)C |
Origin of Product |
United States |
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